![molecular formula C17H13Cl2N3O4S B2726143 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886937-89-9](/img/structure/B2726143.png)
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the oxadiazole family of compounds, which have been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Applications De Recherche Scientifique
Anticancer Activity
A series of compounds including substituted benzamides, similar to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide, have been designed and synthesized for their anticancer properties. Research has shown that these compounds exhibit moderate to excellent anticancer activities against various cancer cell lines like breast, lung, colon, and ovarian cancer. Some derivatives even showed higher activity compared to the reference drug, etoposide (Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to the compound , have been studied for their cardiac electrophysiological activity. Some of these compounds have shown potency comparable to that of sematilide, a potent class III agent, indicating their potential as selective class III electrophysiological agents (Morgan et al., 1990).
Antimicrobial and Antioxidant Activities
Compounds with the 1,3,4-oxadiazole moiety, like N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide, have been studied for their antimicrobial and antioxidant activities. These derivatives showed promising results against bacteria like Staphylococcus aureus and demonstrated potent antioxidant activity (Karanth et al., 2019).
Anti-Tuberculosis Activity
Some N-substituted derivatives of oxadiazole compounds have shown significant antitubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These findings suggest their potential in developing new treatments for tuberculosis (Nayak et al., 2016).
Alzheimer’s Disease Treatment
N-substituted derivatives of 1,3,4-oxadiazole compounds, similar to the compound , have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds have been screened for enzyme inhibition activity against the acetylcholinesterase enzyme, a target in Alzheimer’s disease treatment (Rehman et al., 2018).
Antihypertensive Activity
Derivatives of benzamide, structurally related to the compound , have been studied for their antihypertensive activity in rats. This research indicates the potential of these derivatives in treating hypertension (Santilli & Morris, 1979).
Propriétés
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S/c1-2-27(24,25)12-6-3-10(4-7-12)15(23)20-17-22-21-16(26-17)13-9-11(18)5-8-14(13)19/h3-9H,2H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXPXIBVFMAOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.